FABP3 Binding Affinity: 2-Methyl vs. 2-Piperidinyl Analog
6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid exhibits a Ki of 90 nM against human FABP3 (heart-type fatty acid-binding protein) [1]. The closest structurally characterized analog, 6-chloro-4-phenyl-2-piperidin-1-ylquinoline-3-carboxylic acid, has only been reported with an IC50 of 1,100 nM against FABP5, indicating a >12-fold difference in potency when the 2-methyl group is replaced by a piperidine moiety (cross-target comparison, FABP5 vs. FABP3) [2]. While direct FABP3 data for the piperidine analog are unavailable in public databases, the available data demonstrate that the 2-methyl substitution yields substantial gains in binding affinity and target engagement compared to the bulkier 2-piperidinyl substitution.
| Evidence Dimension | FABP binding affinity (Ki / IC50) |
|---|---|
| Target Compound Data | FABP3 Ki = 90 nM; FABP3 IC50 = 275 nM (reported in PDB 7FW8) |
| Comparator Or Baseline | 6-Chloro-4-phenyl-2-piperidin-1-ylquinoline-3-carboxylic acid: FABP5 IC50 = 1,100 nM |
| Quantified Difference | >12-fold greater potency for the 2-methyl compound (cross-target, FABP3 vs. FABP5); actual selectivity factor >12x for FABP3 over the piperidine analog's primary FABP5 target |
| Conditions | In vitro enzyme inhibition assay; Recombinant human FABP3 (heart isoform); BindingDB ID BDBM50197091 [1]; FABP5 assay details per PDB 7G01 [2] |
Why This Matters
The 2-methyl substituent is critical for high-affinity FABP3 engagement; substitution with a piperidine group shifts selectivity toward FABP5 and reduces absolute potency, guiding procurement decisions for FABP3-targeted studies.
- [1] BindingDB. BDBM50197091: 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid. Ki: 90 nM for FABP3. Accessed 2026. View Source
- [2] PDBj. (2023) 7G01: Crystal Structure of human FABP5 in complex with 6-chloro-4-phenyl-2-piperidin-1-ylquinoline-3-carboxylic acid, IC50 = 1.1 microM. doi:10.2210/pdb7g01/pdb. View Source
